molecular formula C9H5BrFNO B3268188 4-bromo-6-fluoro-1H-indole-2-carbaldehyde CAS No. 476619-67-7

4-bromo-6-fluoro-1H-indole-2-carbaldehyde

Cat. No. B3268188
CAS RN: 476619-67-7
M. Wt: 242.04 g/mol
InChI Key: ZZXYTXVCVIHPER-UHFFFAOYSA-N
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Description

4-bromo-6-fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular weight of 242.05 . It is an indole derivative, which are important types of molecules that play a significant role in cell biology .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, indole derivatives are known to be prevalent in various chemical reactions due to their biological importance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.05 . Further specific physical and chemical properties are not provided in the searched resources.

Scientific Research Applications

4-bromo-6-fluoro-1H-indole-2-carbaldehyde has been shown to have potential applications in various scientific fields. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit excellent electron-transporting properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Another area of research where this compound has shown promise is in the development of new pharmaceuticals. Indole derivatives have been extensively studied for their diverse biological activities, and this compound is no exception. Recent studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-6-fluoro-1H-indole-2-carbaldehyde in lab experiments is its high yield and purity. This compound can be synthesized in large quantities with high purity, making it suitable for various research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research involving 4-bromo-6-fluoro-1H-indole-2-carbaldehyde. One potential area of research is the development of new pharmaceuticals based on this compound. Further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Another area of research is the development of new electronic devices based on this compound. Its excellent electron-transporting properties make it a promising candidate for use in OFETs and other electronic devices.
Finally, further studies are needed to explore the potential applications of this compound in other scientific fields, such as materials science and biotechnology.
Conclusion:
In conclusion, this compound is a unique and promising compound that has potential applications in various scientific fields. Its high yield and purity, potent anticancer activity, and excellent electron-transporting properties make it a promising candidate for use in pharmaceuticals and electronic devices. Further research is needed to fully understand its mechanism of action and to identify potential applications in other scientific fields.

Safety and Hazards

The safety information for 4-bromo-6-fluoro-1H-indole-2-carbaldehyde can be found in its Material Safety Data Sheet (MSDS) . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXYTXVCVIHPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-6-fluoro-1H-indol-2-yl)methanol (2.6 g, 11 mmol) in CH2Cl2 (100 mL) at r.t. was added Dess-Martin periodinane (6.4 g, 15 mmol). The mixture was stirred for 30 minutes at r.t. and saturated aqueous NaHCO3 was added. The mixture was filtered through a celite pad and the filtrate was extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography eluted with 30% EtOAc to give 2 g of the title compound.
Name
(4-bromo-6-fluoro-1H-indol-2-yl)methanol
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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